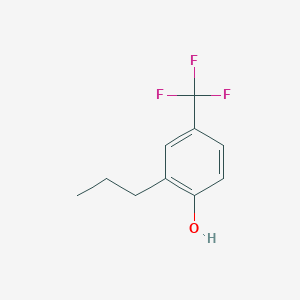

Phenol, 2-propyl-4-(trifluoromethyl)-

Description

Contextualization within Modern Organic Chemistry and Fluorinated Aromatic Compounds

In the landscape of modern organic chemistry, fluorinated aromatic compounds have become indispensable tools. The introduction of fluorine atoms into an aromatic ring can dramatically alter the molecule's physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com Fluorine, being the most electronegative element, imparts unique electronic effects, such as increased stability and altered reactivity, to the parent molecule. numberanalytics.com

Phenol (B47542), 2-propyl-4-(trifluoromethyl)- is a prime example of a side-chain fluorinated aromatic compound. researchgate.net The trifluoromethyl group (-CF3) is particularly noteworthy. It is known to enhance the lipophilicity and metabolic stability of compounds, making it a highly desirable feature in the design of new molecules. mdpi.comnbinno.com The presence of both the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group on the phenol ring creates a distinct electronic environment, influencing its reactivity and potential applications.

Significance of Trifluoromethylated Phenols in Contemporary Synthetic Strategies

Trifluoromethylated phenols are crucial intermediates in organic synthesis, serving as precursors for a wide array of more complex molecules. nbinno.combohrium.com The trifluoromethyl group is a key pharmacophore in many active pharmaceutical ingredients and agrochemicals. mdpi.commyuchem.com Its inclusion can lead to enhanced biological activity and improved pharmacokinetic profiles. mdpi.com

The synthesis of molecules containing the trifluoromethyl group often relies on specialized fluorination techniques. bohrium.com The development of efficient methods to introduce this group into aromatic scaffolds remains an active area of research. mdpi.com Trifluoromethylated phenols, such as Phenol, 2-propyl-4-(trifluoromethyl)-, provide a readily available platform for further chemical modifications, enabling the construction of intricate molecular frameworks. nbinno.com

Overview of Research Trajectories for Aryl Trifluoromethyl Scaffolds

Research into aryl trifluoromethyl scaffolds is a dynamic and expanding field. A key focus is the development of novel synthetic methodologies to create these structures with high efficiency and selectivity. rsc.org The molecular scaffold, or the core structure of a molecule, is a fundamental concept in medicinal chemistry, guiding the design and synthesis of new drug candidates. researchgate.net

The trend in medicinal chemistry literature shows a sustained interest in scaffolds that incorporate trifluoromethyl groups due to their proven benefits in drug design. researchgate.net Current research trajectories include the exploration of new catalytic systems for trifluoromethylation and the application of these scaffolds in the synthesis of biologically active compounds and advanced materials. bohrium.comnih.gov The goal is to create a diverse library of aryl trifluoromethyl compounds for screening in various biological and material science applications.

Interdisciplinary Relevance across Chemical Sciences and Advanced Materials

The importance of Phenol, 2-propyl-4-(trifluoromethyl)- and related fluorinated compounds extends beyond organic synthesis, finding applications in a multitude of scientific disciplines. nih.gov In medicinal chemistry and chemical biology, these compounds are instrumental in the development of new therapeutic agents. nih.gov The unique properties conferred by the trifluoromethyl group are leveraged to fine-tune the biological activity of drug molecules. mdpi.com

In the realm of materials science, fluorinated aromatic compounds are used to create advanced materials with enhanced properties. numberanalytics.com For instance, they are incorporated into the synthesis of high-performance polymers, known as fluoropolymers, which exhibit exceptional thermal stability, chemical resistance, and unique optical properties. numberanalytics.comresearchgate.net These materials find use in diverse applications, from electronics to coatings. nbinno.com The study of such compounds is a multidisciplinary endeavor, bridging the gap between chemistry, biology, and materials science. nih.govnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C10H11F3O |

|---|---|

Molecular Weight |

204.19 g/mol |

IUPAC Name |

2-propyl-4-(trifluoromethyl)phenol |

InChI |

InChI=1S/C10H11F3O/c1-2-3-7-6-8(10(11,12)13)4-5-9(7)14/h4-6,14H,2-3H2,1H3 |

InChI Key |

YMWBGBYXNIETLI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=CC(=C1)C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Phenol, 2 Propyl 4 Trifluoromethyl

Direct Trifluoromethylation of Phenolic Precursors

The direct C-H trifluoromethylation of 2-propylphenol at the para-position presents a direct route to the target molecule. The hydroxyl and propyl groups on the phenolic precursor are ortho- and para-directing activators, which should facilitate electrophilic, radical, or catalyzed substitution at the C4 position, which is sterically accessible.

Electrophilic trifluoromethylation involves the use of reagents that deliver an electrophilic trifluoromethyl cation (CF₃⁺) or its equivalent to an electron-rich aromatic ring. Phenols, being highly activated substrates, are suitable candidates for this transformation. The reaction with 2-propylphenol would be expected to yield a mixture of ortho- and para-substituted products, with the desired 4-trifluoromethyl isomer being a significant component.

Key reagents in this category include hypervalent iodine compounds, such as Togni reagents, and sulfonium salts, like Umemoto's reagents. beilstein-journals.orgacs.org These reagents have been widely used for the effective trifluoromethylation of a variety of nucleophiles, including phenols. beilstein-journals.org The reaction typically proceeds by the attack of the electron-rich phenol (B47542) ring on the electrophilic CF₃ source. For 2,4,6-trisubstituted phenols, O-trifluoromethylation can occur, but for substrates like 2-propylphenol with an unsubstituted para position, C-trifluoromethylation is favored. beilstein-journals.orgacs.org

Table 1: Common Electrophilic Trifluoromethylating Reagents

| Reagent Class | Specific Example(s) | Typical Reaction Conditions |

|---|---|---|

| Hypervalent Iodine Reagents | Togni Reagent I, Togni Reagent II | Transition metal catalyst or Lewis acid, organic solvent |

| Dibenzothiophenium Salts | Umemoto's Reagent (S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate) | Base (e.g., NaH) in an aprotic polar solvent (e.g., DMF) |

This table presents generalized information on electrophilic trifluoromethylation reagents.

Direct nucleophilic trifluoromethylation of an aromatic C-H bond is generally not feasible. This pathway typically requires a leaving group (like a halide) on the aromatic ring and proceeds via nucleophilic aromatic substitution (SNAr). Therefore, this approach is not a direct method for trifluoromethylating 2-propylphenol itself but would be relevant if starting from a derivative such as 4-bromo-2-propylphenol. The primary reagents for delivering a nucleophilic trifluoromethyl anion (CF₃⁻) equivalent include the Ruppert-Prakash reagent (TMSCF₃) and trifluoromethane (HCF₃, fluoroform). The high electron density of the phenol ring makes it unreactive towards nucleophilic attack.

Radical trifluoromethylation provides an efficient route for the direct functionalization of arenes without pre-functionalized substrates. researchgate.net This method involves the generation of a trifluoromethyl radical (•CF₃), which then adds to the aromatic ring of 2-propylphenol. Common sources for generating the •CF₃ radical include sodium triflinate (CF₃SO₂Na, Langlois' reagent), trifluoroiodomethane (CF₃I), and triflyl chloride (CF₃SO₂Cl). researchgate.net The reaction can be initiated by thermal decomposition, redox processes, or photochemically. rsc.orgchemistryviews.org For phenol derivatives, visible-light-promoted methods using CF₃I in the presence of a base have proven effective for multiple trifluoromethylations. chemistryviews.org This strategy offers a direct C-H functionalization pathway to access the target compound.

Table 2: Selected Radical Trifluoromethylation Methods

| CF₃ Radical Source | Initiator/Catalyst | General Substrate Scope |

|---|---|---|

| CF₃SO₂Na (Langlois' Reagent) | Oxidant (e.g., t-BuOOH) | (Hetero)arenes, alkenes |

| CF₃I | Visible light, photocatalyst | Phenol derivatives, arenes |

This table summarizes common methods for generating trifluoromethyl radicals for synthetic applications.

Modern synthetic chemistry heavily relies on catalytic methods to achieve transformations with high efficiency and selectivity.

Copper-catalyzed methods often involve the use of a copper salt to mediate the transfer of a CF₃ group from a reagent to the aromatic substrate. These reactions can proceed through various mechanisms, including those involving Cu-CF₃ intermediates.

Palladium-catalyzed cross-coupling reactions are a cornerstone of C-C and C-X bond formation. For trifluoromethylation, this would typically involve coupling a halogenated precursor (e.g., 4-iodo-2-propylphenol) with a trifluoromethyl source. Direct C-H trifluoromethylation catalyzed by palladium is a more advanced and challenging area of research.

Photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. chemistryviews.org In this context, a photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process with a CF₃ source (like CF₃I) to generate a trifluoromethyl radical. This radical can then engage the 2-propylphenol substrate. This approach is particularly promising for the direct C-H functionalization of electron-rich arenes. chemistryviews.org A proposed mechanism involves the photoexcited phenoxide intermediate undergoing a single-electron transfer to CF₃I. chemistryviews.org

Installation of the Propyl Moiety onto Phenolic or Trifluoromethylated Aromatic Scaffolds

An alternative synthetic route involves the introduction of the propyl group at the C2 position of 4-(trifluoromethyl)phenol (B195918). The trifluoromethyl group is a strongly deactivating, meta-directing substituent, while the hydroxyl group is a potent activating, ortho-, para-directing group. In electrophilic aromatic substitution, the directing effect of the hydroxyl group typically dominates, guiding the incoming electrophile to the positions ortho to it (C2 and C6).

Friedel-Crafts Alkylation: This classic reaction involves the alkylation of an aromatic ring using an alkyl halide, alkene, or alcohol in the presence of a Lewis acid catalyst. wikipedia.orgmt.com To synthesize Phenol, 2-propyl-4-(trifluoromethyl)-, 4-(trifluoromethyl)phenol would be reacted with a propylating agent such as 1-propyl chloride, 2-propyl chloride, or propene. organic-chemistry.org

The reaction proceeds via the formation of a carbocation or a polarized Lewis acid-alkyl halide complex, which then acts as the electrophile. mt.com The choice of catalyst is crucial and can range from strong Lewis acids like AlCl₃ and FeCl₃ to milder ones like SnCl₄ or zeolites to avoid side reactions. jk-sci.com A key challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangement. For instance, a primary carbocation generated from 1-propyl chloride can rearrange to the more stable secondary isopropyl carbocation, leading to the formation of the isopropyl-substituted product. Using propene as the alkylating agent directly generates the secondary carbocation. Another common issue is polyalkylation, as the newly introduced alkyl group further activates the ring, though this may be mitigated by the deactivating trifluoromethyl group. organic-chemistry.org

Table 3: Friedel-Crafts Alkylation of 4-(Trifluoromethyl)phenol

| Propylating Agent | Lewis Acid Catalyst | Expected Major Product | Potential Byproducts |

|---|---|---|---|

| Propene | AlCl₃, H₃PO₄, Zeolites | Phenol, 2-(1-methylethyl)-4-(trifluoromethyl)- | Dialkylated products |

| 1-Propyl chloride | AlCl₃, FeCl₃ | Mixture of 2-propyl and 2-(1-methylethyl) products | Polyalkylated products |

This table outlines the expected outcomes of the Friedel-Crafts alkylation of 4-(trifluoromethyl)phenol with various reagents.

Alkene Hydroarylation: This method involves the direct addition of an aromatic C-H bond across an alkene double bond, catalyzed by a transition metal. This approach can offer better regioselectivity compared to classical Friedel-Crafts reactions and often proceeds under milder conditions. The reaction of 4-(trifluoromethyl)phenol with propene in the presence of a suitable catalyst (e.g., based on Ru, Rh, or Ir) could potentially yield the desired 2-propyl product.

Cross-Coupling Reactions for Propyl Group Introduction

The introduction of the propyl group at the C-2 position of the 4-(trifluoromethyl)phenol scaffold is a critical transformation that can be effectively achieved through various transition metal-catalyzed cross-coupling reactions. These methods are renowned for their efficiency in forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org The general approach involves the coupling of an organometallic reagent containing the propyl group with a phenol derivative bearing a leaving group (such as a halide) at the ortho position.

Kumada Coupling: This reaction pairs a Grignard reagent (propylmagnesium halide) with an organic halide. wikipedia.orgorganic-chemistry.org For the synthesis of the target compound, 2-halo-4-(trifluoromethyl)phenol would be the required substrate. Nickel or palladium complexes are typically used as catalysts. wikipedia.orgorganic-chemistry.org The Kumada coupling is advantageous due to the ready availability of Grignard reagents and its cost-effectiveness, making it a viable option for large-scale synthesis. organic-chemistry.orgresearchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent (propylzinc halide) and is catalyzed by nickel or palladium. organic-chemistry.orgrsc.org This method is known for its broad functional group tolerance and high reactivity of the organozinc species. organic-chemistry.orgresearchgate.net The reaction can be applied to couple with aryl chlorides, bromides, or triflates, offering flexibility in the choice of starting material. organic-chemistry.org

Suzuki-Miyaura Coupling: While not explicitly detailed for this specific transformation in the provided context, the Suzuki-Miyaura coupling is a powerful tool that uses an organoboron reagent (e.g., propylboronic acid or its esters) with an aryl halide or triflate in the presence of a palladium catalyst and a base. Its high functional group tolerance and the stability of organoboron compounds make it a widely used method in modern organic synthesis.

Below is a table summarizing typical conditions for these cross-coupling reactions.

| Reaction | Propyl Source | Aryl Substrate | Catalyst | Typical Solvents |

| Kumada | Propylmagnesium halide | 2-Halo-4-(trifluoromethyl)phenol | Ni(II) or Pd(II) complexes | Tetrahydrofuran (THF), Diethyl ether |

| Negishi | Propylzinc halide | 2-Halo-4-(trifluoromethyl)phenol | Ni(II) or Pd(II) complexes | THF, Dimethylacetamide (DMA) |

| Suzuki-Miyaura | Propylboronic acid | 2-Halo-4-(trifluoromethyl)phenol | Pd(0) complexes | Toluene, Dioxane, Water |

Multi-Step Synthesis from Readily Available Starting Materials

Synthesizing Phenol, 2-propyl-4-(trifluoromethyl)- often requires a multi-step approach, starting from simpler, commercially available chemicals. vapourtec.commit.edu This strategy allows for the careful and sequential introduction of the required functional groups onto the aromatic ring. libretexts.org

Sequential Functionalization and Aromatic Modification Strategies

A plausible multi-step synthesis would begin with 4-(trifluoromethyl)phenol, a readily available starting material. chemicalbook.comsigmaaldrich.com The synthesis would proceed through a series of functional group interconversions and aromatic substitutions. A key challenge is controlling the position of the incoming propyl group.

A representative synthetic sequence could be:

Protection of the Hydroxyl Group: The highly reactive phenolic hydroxyl group is first protected to prevent it from interfering with subsequent reactions. Common protecting groups for phenols include ethers (e.g., benzyl ether) or silyl ethers.

Directed Ortho-Halogenation: With the hydroxyl group protected, a halogen (e.g., bromine or iodine) is introduced specifically at the C-2 position (ortho to the protected hydroxyl group). This can be achieved through directed ortho-metalation followed by quenching with a halogen source.

Cross-Coupling: The installed halogen serves as a handle for a cross-coupling reaction (Kumada, Negishi, or Suzuki) to introduce the propyl group, as described in section 2.2.2.

Deprotection: The final step involves the removal of the protecting group to unveil the phenolic hydroxyl group, yielding the target molecule, Phenol, 2-propyl-4-(trifluoromethyl)-.

This sequential approach ensures that each functional group is introduced in a controlled manner, leading to the desired isomer with high purity. researchgate.netresearchgate.net

Retrosynthetic Analysis for Complex Compound Assembly

Retrosynthetic analysis is a powerful tool for planning a multi-step synthesis. libretexts.org By working backward from the target molecule, the synthesis can be broken down into a series of simpler steps and precursors.

Target Molecule: Phenol, 2-propyl-4-(trifluoromethyl)-

Disconnect 1 (C-C bond): The bond between the aromatic ring and the propyl group is a logical point for disconnection. This suggests a cross-coupling reaction. This leads to two key synthons: a nucleophilic propyl source (like a Grignard or organozinc reagent) and an electrophilic phenol derivative, such as 2-halo-4-(trifluoromethyl)phenol.

Disconnect 2 (Functional Group Interconversion): The 2-halo-4-(trifluoromethyl)phenol can be traced back to 4-(trifluoromethyl)phenol through a halogenation step. To control the regiochemistry, the hydroxyl group would likely require protection prior to halogenation.

This analysis points to a synthetic route starting from 4-(trifluoromethyl)phenol and a three-carbon propyl source, confirming the feasibility of the multi-step strategy outlined above.

Regioselective and Chemoselective Synthetic Control in Aryl Functionalization

Achieving the correct substitution pattern on the phenol ring is paramount. Both the hydroxyl (-OH) and trifluoromethyl (-CF₃) groups are directing groups in electrophilic aromatic substitution, but they have opposing effects. The -OH group is an activating, ortho, para-director, while the -CF₃ group is a deactivating, meta-director.

In the context of synthesizing Phenol, 2-propyl-4-(trifluoromethyl)-, the primary challenge is to functionalize the C-2 position, which is ortho to the hydroxyl group and meta to the trifluoromethyl group. Direct electrophilic substitution on 4-(trifluoromethyl)phenol would likely lead to a mixture of products. oregonstate.edunih.gov

To achieve high regioselectivity , methods like directed ortho-metalation are employed. nih.gov By first protecting the phenol and then treating it with a strong base (e.g., n-butyllithium), a lithium atom is selectively introduced at the ortho position. This lithiated intermediate can then react with an electrophile (e.g., a halogenating agent) to exclusively form the 2-substituted product. This strategy bypasses the inherent directing effects of the ring substituents, providing precise control over the position of functionalization.

Chemoselectivity , or the selective reaction of one functional group in the presence of others, is also crucial. For instance, during the cross-coupling step, the catalyst must selectively activate the carbon-halogen bond without affecting the trifluoromethyl group or the protected hydroxyl group. Modern cross-coupling catalysts are highly chemoselective, enabling these complex transformations. organic-chemistry.org

Green Chemistry Principles and Sustainable Synthesis Approaches

Modern synthetic chemistry emphasizes sustainability, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wjpmr.comrsc.org These "green chemistry" principles can be applied to the synthesis of Phenol, 2-propyl-4-(trifluoromethyl)-.

Strategies for a greener synthesis include:

Catalysis: Using catalytic amounts of reagents (e.g., in cross-coupling reactions) is inherently greener than using stoichiometric amounts. rsc.org

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids, or eliminating them entirely. tandfonline.comijrpr.com

Energy Efficiency: Employing methods that proceed at lower temperatures and pressures, such as microwave-assisted synthesis or mechanochemistry. wjpmr.comijrpr.com

Solvent-Free Synthesis and Mechanochemistry

Eliminating volatile organic solvents is a key goal of green chemistry. ijrpr.comjmchemsci.com Many organic reactions, including esterifications and acylations of phenols, can be performed under solvent-free conditions, often by heating the neat reactants together, sometimes with a solid-supported catalyst. jmchemsci.comjetir.orgrsc.org

Mechanochemistry is an innovative, solvent-free technique where mechanical energy (e.g., from ball milling) is used to induce chemical reactions. nih.govnih.gov This method can lead to faster reaction times, different product selectivities, and access to compounds that are difficult to synthesize in solution. nih.govresearchgate.net For the synthesis of the target phenol, steps such as the formation of organometallic reagents or even the cross-coupling reaction itself could potentially be adapted to mechanochemical conditions, significantly reducing solvent waste. researchgate.netmdpi.com

| Green Chemistry Approach | Application in Synthesis | Potential Benefits |

| Catalysis | Use of Ni/Pd catalysts for cross-coupling. | Reduced waste, higher efficiency. |

| Safer Solvents | Using water as a co-solvent in Suzuki coupling. | Reduced toxicity and environmental impact. |

| Solvent-Free Synthesis | Performing protection/deprotection steps without solvent. jetir.org | Elimination of solvent waste, simplified purification. |

| Mechanochemistry | Grinding reactants in a ball mill to induce C-C bond formation. nih.gov | Reduced reaction times, lower energy consumption, solvent-free. |

Biocatalytic Transformations and Enzymatic Approaches

The integration of biocatalysis in the synthesis of complex organic molecules is a rapidly advancing field, offering mild reaction conditions, high selectivity, and a reduced environmental footprint. For the synthesis of "Phenol, 2-propyl-4-(trifluoromethyl)-", enzymatic approaches could be strategically employed for key bond-forming or functional group manipulation steps.

One of the key challenges in synthesizing trifluoromethylated phenols is the selective introduction of the trifluoromethyl group. A notable biocatalytic approach for the trifluoromethylation of unprotected phenols utilizes a laccase enzyme. nih.govthieme.de This method involves the recombination of two radical species: a phenol radical cation generated by the laccase and a CF3 radical. nih.gov This enzymatic strategy operates under mild conditions and has been shown to tolerate a variety of functional groups, including ketones, esters, aldehydes, ethers, and nitriles, making it a potentially viable option for precursors to "Phenol, 2-propyl-4-(trifluoromethyl)-". nih.gov

The proposed biocatalytic trifluoromethylation of a 2-propylphenol precursor could proceed as outlined below:

Conceptual Biocatalytic Trifluoromethylation of 2-propylphenol

| Step | Description | Enzyme/Reagent | Potential Outcome |

| 1 | Oxidation of 2-propylphenol | Laccase | Generation of a 2-propylphenol radical cation |

| 2 | Generation of CF3 radical | tBuOOH and Langlois' or Baran's reagent | Formation of trifluoromethyl radicals |

| 3 | Radical Recombination | - | Formation of "Phenol, 2-propyl-4-(trifluoromethyl)-" |

Further research in the realm of biocatalysis has demonstrated the capability of nonheme iron enzymes to generate trifluoromethyl radicals from hypervalent iodine(III) reagents, which can then be used for enantioselective alkene difunctionalization. chemrxiv.orgnih.govbohrium.com While this specific application is not directly for phenol synthesis, it underscores the potential of engineered metalloenzymes in catalyzing the formation of C(sp3)-CF3 bonds, a strategy that could be adapted for aromatic systems. chemrxiv.orgnih.gov

Additionally, the biocatalytic synthesis of structurally related compounds, such as 2-amino-4-(trifluoromethyl)phenol, has been reported. nih.gov This suggests that enzymatic systems are capable of accommodating the trifluoromethylphenyl scaffold, opening avenues for enzymatic modifications of a pre-functionalized aromatic ring to arrive at the target molecule.

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, or continuous manufacturing, is an emerging technology with the potential to revolutionize the pharmaceutical and fine chemical industries. acs.org Its advantages over traditional batch processing include enhanced heat and mass transfer, improved safety for hazardous reactions, and facile scalability. acs.org The application of flow chemistry to the synthesis of "Phenol, 2-propyl-4-(trifluoromethyl)-" could offer significant benefits in terms of efficiency, consistency, and process control.

A continuous-flow approach could be envisioned for several steps in a potential synthetic route. For instance, the alkylation of 4-(trifluoromethyl)phenol with a propylating agent could be performed in a flow reactor. This would allow for precise control over reaction temperature and residence time, potentially minimizing the formation of byproducts.

A conceptual multi-step continuous-flow synthesis of "Phenol, 2-propyl-4-(trifluoromethyl)-" could involve the following stages:

Conceptual Flow Synthesis of Phenol, 2-propyl-4-(trifluoromethyl)-

| Stage | Reaction | Flow Reactor Setup | Advantages |

| 1 | Nitration of 4-(trifluoromethyl)phenol | Packed-bed reactor with a solid acid catalyst | Enhanced safety for a potentially exothermic reaction, catalyst reusability. |

| 2 | Reduction of the nitro group | Hydrogenation reactor with a packed-bed catalyst (e.g., Pd/C) | Safe handling of hydrogen gas, high efficiency. |

| 3 | Diazotization and subsequent reaction | Microreactor for rapid mixing and temperature control | Precise control over a potentially unstable intermediate. |

| 4 | Propylation | Heated coil reactor | Uniform heating and controlled residence time for selective alkylation. |

Research has demonstrated the successful application of flow chemistry for the synthesis of trifluoromethylated N-fused heterocycles, showcasing the technology's applicability to trifluoromethylated aromatic compounds. acs.orgacs.org In this reported work, a one-pot, continuous-flow synthesis was achieved by mixing reagents in a T-mixer and passing them through a heated Hastelloy coil reactor. acs.org This approach led to high yields and broad functional-group tolerance under mild conditions. acs.org

Example of a Continuous-Flow Synthesis of a Trifluoromethylated Heterocycle

| Parameter | Value |

| Reactants | Amine reagent, Triethylamine (TEA), Trifluoroacetic anhydride (B1165640) (TFAA) |

| Solvent | Tetrahydrofuran (THF) |

| Reactor | 10 mL Hastelloy coil |

| Temperature | 80 °C |

| Pressure | 6 bar |

This example highlights the precise control over reaction parameters that flow chemistry offers, which would be highly beneficial for optimizing the synthesis of "Phenol, 2-propyl-4-(trifluoromethyl)-". The ability to telescope reaction steps without intermediate purification is another significant advantage of flow synthesis, which could lead to a more streamlined and cost-effective manufacturing process.

Mechanistic Organic Chemistry and Reactivity of Phenol, 2 Propyl 4 Trifluoromethyl

Electronic Effects of Trifluoromethyl and Propyl Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in Phenol (B47542), 2-propyl-4-(trifluoromethyl)- is significantly influenced by the electronic effects of the propyl and trifluoromethyl substituents. The hydroxyl (-OH) group is a powerful activating group and is ortho-, para-directing due to its strong +R (resonance) effect, which donates electron density to the aromatic ring.

The propyl group is an alkyl group and acts as a weak activating group through the +I (inductive) effect, donating electron density to the ring and stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic aromatic substitution. Like the hydroxyl group, it is also ortho-, para-directing.

In contrast, the trifluoromethyl group (-CF3) is one of the most powerful electron-withdrawing groups. nih.gov This is primarily due to the strong -I (inductive) effect of the highly electronegative fluorine atoms. nih.gov This effect deactivates the aromatic ring towards electrophilic attack by withdrawing electron density, making it less nucleophilic. nih.gov The -CF3 group is a meta-director for electrophilic aromatic substitution on a benzene (B151609) ring.

In Phenol, 2-propyl-4-(trifluoromethyl)-, the activating, ortho-, para-directing effects of the hydroxyl and propyl groups are in opposition to the deactivating, meta-directing effect of the trifluoromethyl group. The powerful activating effect of the hydroxyl group generally dominates, making the ring more reactive than benzene, but less so than phenol itself. The positions ortho and para to the hydroxyl group are the most activated sites for electrophilic attack.

| Substituent | Electronic Effect | Influence on Aromatic Ring | Directing Effect |

| -OH | +R > -I | Activating | Ortho, Para |

| -CH2CH2CH3 | +I | Weakly Activating | Ortho, Para |

| -CF3 | -I | Strongly Deactivating | Meta |

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com For Phenol, 2-propyl-4-(trifluoromethyl)-, the outcome of EAS reactions is determined by the directing effects of the existing substituents. The hydroxyl group is the strongest activating and directing group, followed by the propyl group. britannica.com The trifluoromethyl group is a strong deactivator. Therefore, electrophilic attack will preferentially occur at the positions activated by the hydroxyl and propyl groups and not deactivated by the trifluoromethyl group.

The available positions for substitution are C3, C5, and C6.

C6: This position is ortho to the hydroxyl group and meta to the trifluoromethyl group, making it a highly likely site for electrophilic attack.

C5: This position is meta to the hydroxyl and propyl groups but ortho to the trifluoromethyl group, making it the least likely site for substitution.

C3: This position is ortho to the propyl group and meta to the hydroxyl and trifluoromethyl groups. It is a possible site for substitution, but likely less favored than C6.

Therefore, monosubstitution is expected to occur predominantly at the C6 position.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with nitric acid and sulfuric acid introduces a nitro (-NO2) group.

Halogenation: Reaction with Br2 or Cl2 in the presence of a Lewis acid introduces a halogen atom.

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid (-SO3H) group.

Friedel-Crafts Alkylation and Acylation: Reaction with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst introduces an alkyl or acyl group, respectively. libretexts.org

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO3, H2SO4 | 2-propyl-4-(trifluoromethyl)-6-nitrophenol |

| Bromination | Br2, FeBr3 | 6-bromo-2-propyl-4-(trifluoromethyl)phenol |

| Sulfonation | SO3, H2SO4 | 6-hydroxy-3-propyl-5-(trifluoromethyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 1-(2-hydroxy-3-propyl-5-(trifluoromethyl)phenyl)ethan-1-one |

Nucleophilic Aromatic Substitution Reactions and Related Pathways

Nucleophilic aromatic substitution (SNAr) is generally difficult for phenols as the hydroxyl group is a poor leaving group. wikipedia.org However, the presence of a strong electron-withdrawing group, such as the trifluoromethyl group, can facilitate SNAr if a good leaving group is present on the ring. masterorganicchemistry.com For Phenol, 2-propyl-4-(trifluoromethyl)- itself, SNAr is unlikely. However, if the hydroxyl group were converted to a better leaving group, or if another leaving group were present on the ring, the trifluoromethyl group at the para position would strongly activate the ring towards nucleophilic attack. nih.gov

The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is stabilized by the electron-withdrawing trifluoromethyl group. libretexts.org

Oxidative and Reductive Transformations of the Aromatic Core and Substituents

The phenolic ring is susceptible to oxidation. Strong oxidizing agents can lead to ring-opening and degradation. Milder oxidation can lead to the formation of quinone-like structures, although this is less common for substituted phenols. The hydroxyl group itself can be oxidized.

The trifluoromethyl group is generally very stable towards both oxidation and reduction. The propyl group, however, can be oxidized at the benzylic position under certain conditions to yield a carboxylic acid or a ketone.

Reduction of the aromatic ring is possible under forcing conditions, such as high-pressure hydrogenation with a metal catalyst, to yield the corresponding substituted cyclohexanol.

Reactions Involving the Hydroxyl Group (e.g., O-Alkylation, O-Acylation, Etherification)

The hydroxyl group of Phenol, 2-propyl-4-(trifluoromethyl)- behaves as a typical phenol. It is weakly acidic and can be deprotonated by a strong base to form a phenoxide ion. This phenoxide is a good nucleophile and can undergo a variety of reactions.

O-Alkylation (Williamson Ether Synthesis): Reaction of the corresponding phenoxide with an alkyl halide (e.g., methyl iodide) yields an ether.

O-Acylation: Reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base (like pyridine) yields an ester.

Etherification: Besides the Williamson synthesis, other methods can be employed for ether formation.

| Reaction Type | Reagents | Product |

| O-Alkylation | 1. NaOH2. CH3I | 1-methoxy-2-propyl-4-(trifluoromethyl)benzene |

| O-Acylation | (CH3CO)2O, Pyridine | (2-propyl-4-(trifluoromethyl)phenyl) acetate |

Side-Chain Reactivity of the Propyl Group (e.g., functionalization, C-H activation)

The propyl group offers possibilities for side-chain functionalization. The benzylic C-H bonds (on the carbon attached to the ring) are the most reactive sites for radical halogenation. For the propyl group, the secondary C-H bond is the benzylic position.

Free-Radical Halogenation: Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) can introduce a bromine atom at the benzylic position.

Oxidation: As mentioned earlier, strong oxidizing agents like KMnO4 can oxidize the propyl group.

Radical Reactions and Single-Electron Transfer Processes

The phenolic hydroxyl group can participate in radical reactions. For instance, it can be oxidized by a one-electron process to form a phenoxyl radical. The stability of this radical is influenced by the other substituents on the ring. The electron-withdrawing trifluoromethyl group can influence the electronic properties and subsequent reactivity of this radical intermediate. rsc.org

Phenoxyl radicals are important intermediates in various oxidative processes and can undergo dimerization or react with other radical species.

Acid-Base Properties and Their Influence on Compound Reactivity and Intermolecular Interactions

The acid-base properties of Phenol, 2-propyl-4-(trifluoromethyl)- are primarily determined by the phenolic hydroxyl (-OH) group, which is influenced by the electronic and steric effects of the substituents on the aromatic ring: a 2-propyl group and a 4-trifluoromethyl group. Phenols are generally weak acids, and their acidity is modulated by the ability of the aromatic ring and its substituents to stabilize the corresponding phenoxide anion formed upon deprotonation.

The acidity of a phenol is quantified by its pKa value; a lower pKa indicates a stronger acid. The pKa of unsubstituted phenol is approximately 9.98. The substituents on the benzene ring can either increase or decrease this acidity. Electron-withdrawing groups (EWGs) tend to increase acidity by delocalizing the negative charge of the phenoxide ion, thereby stabilizing it. Conversely, electron-donating groups (EDGs) decrease acidity by intensifying the negative charge on the phenoxide oxygen, making it less stable. viu.cayoutube.com

In the case of Phenol, 2-propyl-4-(trifluoromethyl)-, we have two substituents with opposing electronic effects.

4-(Trifluoromethyl)- group: The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms (inductive effect, -I) and hyperconjugation. This group, being in the para position, effectively withdraws electron density from the aromatic ring and the phenoxide oxygen, which significantly stabilizes the phenoxide anion and increases the acidity of the phenol. For instance, the pKa of 4-(trifluoromethyl)phenol (B195918) is approximately 8.675. chemicalbook.com

2-Propyl- group: The propyl group (-CH₂CH₂CH₃) is an alkyl group, which is generally considered an electron-donating group through an inductive effect (+I) and hyperconjugation. researchgate.net An ortho-alkyl group can destabilize the phenoxide ion by pushing electron density towards the negatively charged oxygen, thus decreasing the acidity.

Influence on Reactivity and Intermolecular Interactions:

The acidity of the phenolic proton has a profound influence on the compound's reactivity. The phenoxide ion, formed under basic conditions, is a much stronger nucleophile than the neutral phenol. This enhanced nucleophilicity is crucial for reactions such as Williamson ether synthesis or esterification at the hydroxyl group.

Intermolecular interactions, particularly hydrogen bonding, are also governed by the acid-base properties. The phenolic hydroxyl group can act as a hydrogen bond donor. The acidity of this proton influences the strength of the hydrogen bonds it forms. The ortho-propyl group can introduce steric hindrance around the hydroxyl group, which may affect its ability to participate in intermolecular hydrogen bonding with other molecules. However, it does not preclude the formation of such bonds. The trifluoromethyl group, with its highly electronegative fluorine atoms, can act as a weak hydrogen bond acceptor.

| Property | Influence of 2-Propyl Group | Influence of 4-Trifluoromethyl Group | Predicted Net Effect |

| Acidity (pKa) | Decreases acidity (raises pKa) | Increases acidity (lowers pKa) | More acidic than phenol |

| Reactivity of -OH | Minor steric hindrance | Enhances nucleophilicity of phenoxide | Reactive phenoxide formation |

| Aromatic Ring Reactivity (EAS) | Activating, ortho, para-directing | Deactivating, meta-directing | Complex reactivity pattern |

| Intermolecular H-Bonding | Steric hindrance may weaken H-bonds | Enhances H-bond donor strength of -OH | Capable of hydrogen bonding |

Catalytic Reactions Mediated by or Involving the Compound as a Component

While specific catalytic applications of Phenol, 2-propyl-4-(trifluoromethyl)- are not extensively documented in the literature, its structural features suggest potential roles in various catalytic processes. Substituted phenols, in general, can act as ligands for metal catalysts, as organocatalysts, or as substrates in catalytic transformations.

Potential as a Ligand in Metal Catalysis:

The phenoxide ion of Phenol, 2-propyl-4-(trifluoromethyl)- can coordinate to a metal center, forming a metal-phenoxide complex. The electronic properties of the substituents on the phenol ring can tune the electronic environment of the metal, thereby influencing its catalytic activity. The electron-withdrawing trifluoromethyl group would make the phenoxide a weaker donor, potentially increasing the Lewis acidity of the coordinated metal center. The ortho-propyl group provides steric bulk, which can influence the selectivity of the catalytic reaction, for example, by creating a specific chiral pocket around the metal center in asymmetric catalysis.

Role in Organocatalysis:

The acidic phenolic proton can participate in hydrogen-bond-donating catalysis. The increased acidity due to the trifluoromethyl group would enhance its ability to activate electrophiles through hydrogen bonding. Such interactions can play a key role in various organic reactions, including Diels-Alder reactions, Michael additions, and Friedel-Crafts reactions.

As a Substrate in Catalytic Reactions:

Phenol, 2-propyl-4-(trifluoromethyl)- can serve as a substrate in a variety of catalytic reactions. For instance, it can undergo catalytic oxidation to form quinone derivatives. The positions of the substituents would direct the oxidation. Furthermore, it can be a coupling partner in cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, after conversion of the hydroxyl group to a suitable leaving group (e.g., triflate). The electronic nature of the substituents would affect the rate and efficiency of these coupling reactions. For example, the electron-withdrawing trifluoromethyl group could facilitate oxidative addition in palladium-catalyzed cross-coupling reactions.

In the context of hydrodeoxygenation and hydroalkylation reactions, substituted phenols are valuable platform molecules. Catalytic systems, often employing a combination of a metal catalyst (like palladium) and a solid acid support (like a zeolite), can be used to convert phenols into valuable chemicals and fuels. pnnl.gov The specific substitution pattern of Phenol, 2-propyl-4-(trifluoromethyl)- would influence its reactivity and the product distribution in such catalytic processes.

| Catalytic Role | Key Feature of Phenol, 2-propyl-4-(trifluoromethyl)- | Potential Application |

| Ligand | Combination of steric bulk (propyl) and electronic effects (trifluoromethyl) | Asymmetric catalysis, tuning metal reactivity |

| Organocatalyst | Acidic proton for hydrogen bonding | Activation of electrophiles in various C-C bond-forming reactions |

| Substrate | Reactive hydroxyl group and substituted aromatic ring | Synthesis of quinones, cross-coupling reactions, hydrodeoxygenation |

Advanced Spectroscopic and Structural Elucidation of Phenol, 2 Propyl 4 Trifluoromethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation

A ¹H NMR spectrum of Phenol (B47542), 2-propyl-4-(trifluoromethyl)- would be expected to show distinct signals for the aromatic protons, the protons of the propyl group, and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl and propyl groups. The propyl group would exhibit characteristic signals for its methyl (CH₃), methylene (CH₂), and methine (CH) protons, with specific splitting patterns due to spin-spin coupling.

Carbon-13 (¹³C) NMR Spectroscopy for Skeletal Assignment

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom in Phenol, 2-propyl-4-(trifluoromethyl)- would give a distinct signal. The chemical shifts of the aromatic carbons would be significantly affected by the substituents. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Trifluoromethyl Group Characterization

¹⁹F NMR spectroscopy is highly sensitive to the local chemical environment of fluorine atoms. nih.gov For Phenol, 2-propyl-4-(trifluoromethyl)-, the ¹⁹F NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal would be characteristic of a CF₃ group attached to an aromatic ring.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Connectivity

Two-dimensional (2D) NMR techniques would be invaluable for unambiguously assigning the proton and carbon signals and confirming the structural connectivity.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, within the propyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, helping to piece together the entire molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be used to determine the conformation of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

The IR spectrum of Phenol, 2-propyl-4-(trifluoromethyl)- would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Characteristic C-H stretching vibrations for the aromatic ring and the alkyl chain of the propyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group would be expected in the region of 1100-1350 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

The Raman spectrum would also show these characteristic vibrational modes, and due to different selection rules, it can sometimes provide complementary information to the IR spectrum, particularly for non-polar bonds.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Accurate Mass Determination (e.g., HRMS, tandem MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion of Phenol, 2-propyl-4-(trifluoromethyl)-, allowing for the determination of its elemental formula (C₁₀H₁₁F₃O).

Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecule. The fragmentation pattern would provide valuable structural information. Expected fragmentation pathways could include the loss of the propyl group, loss of a methyl group from the propyl chain, and cleavage of the C-CF₃ bond. Tandem mass spectrometry (MS/MS) could be used to further investigate the fragmentation of specific ions, providing more detailed structural insights.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are essential techniques for probing the electronic transitions and photophysical properties of aromatic compounds. For Phenol, 2-propyl-4-(trifluoromethyl)-, the phenolic chromophore governs its primary spectral characteristics.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the benzene (B151609) ring. Unsubstituted phenol typically exhibits two main absorption bands in the ultraviolet region: a primary band (E2-band) around 210 nm and a secondary, lower-intensity band (B2-band) around 270-275 nm. docbrown.info The substituents on the phenol ring, a propyl group at the ortho position and a trifluoromethyl group at the para position, are expected to modulate the positions and intensities of these bands.

Propyl Group Effect : The 2-propyl group is an alkyl substituent, which acts as a weak electron-donating group through an inductive effect. Typically, alkyl groups cause a small red shift (bathochromic shift) in the absorption maxima of the benzene ring.

Trifluoromethyl Group Effect : The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. rsc.org When placed at the para position relative to the hydroxyl group, the -CF3 group can significantly influence the electronic structure of the phenol ring, likely leading to a shift in the absorption bands. This effect is primarily inductive (σ-withdrawing). rsc.org The photolysis rates of trifluoromethyl-substituted phenols have been shown to be pH-dependent, which is linked to changes in their absorption spectra upon deprotonation. nih.govacs.org

The interplay of the electron-donating propyl group and the strongly electron-withdrawing trifluoromethyl group would result in a unique absorption profile. Computational studies on other substituted phenols have shown that such substitutions can effectively alter the spectral shifts of the primary and secondary absorption bands. nih.gov

Fluorescence Spectroscopy

Phenol is known to be fluorescent, with a characteristic emission peak around 300 nm when excited near its absorption maximum. researchgate.netaatbio.comomlc.org The fluorescence properties—including the emission wavelength, quantum yield, and lifetime—are highly sensitive to the molecular structure and environment.

The following table provides typical spectroscopic data for phenol as a reference, as specific experimental values for Phenol, 2-propyl-4-(trifluoromethyl)- are not available.

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) |

| Phenol | Hexane | ~271, ~278 | ~298 |

| Phenol | Methanol | ~272 | Not specified |

This table presents illustrative data for the parent compound, phenol, to provide context. The actual values for Phenol, 2-propyl-4-(trifluoromethyl)- would be different due to substituent effects.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing insights into molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate crystal packing. nih.govwikipedia.orglibretexts.org While no crystal structure for Phenol, 2-propyl-4-(trifluoromethyl)- has been reported, its expected solid-state characteristics can be inferred from studies of other substituted phenols. rsc.orgcambridge.org

Molecular Conformation

In the solid state, the molecule would feature a planar benzene ring. The primary conformational variables would be the orientation of the hydroxyl hydrogen, the rotational position of the propyl group, and the orientation of the trifluoromethyl group's fluorine atoms. The bulky 2-propyl group would likely influence the orientation of the adjacent hydroxyl group due to steric hindrance.

Intermolecular Interactions

The crystal packing would be primarily directed by a network of intermolecular interactions.

Hydrogen Bonding : The phenolic hydroxyl group is a strong hydrogen bond donor. It is anticipated that the primary supramolecular synthon would be an intermolecular O-H···O hydrogen bond, linking adjacent molecules into chains or cyclic motifs. rsc.orgresearchgate.net In the crystal structures of other ortho-substituted phenols, the donor hydrogen bond typically lies on the opposite side of the C–O bond from the ortho substituent to minimize steric repulsion. rsc.org

The combination of a bulky, hydrophobic propyl group and a polar, electron-withdrawing trifluoromethyl group would create a complex interplay of forces, leading to a specific, densely packed crystal lattice.

Below is a table of typical bond distances for interactions commonly observed in the crystal structures of phenolic compounds.

| Interaction Type | Typical Distance (Å) |

| O-H···O Hydrogen Bond | 2.5 - 2.8 |

| C-H···O Weak Hydrogen Bond | 3.0 - 4.0 |

| C-H···π Interaction | 2.5 - 2.9 (H to ring centroid) |

| π-π Stacking | 3.3 - 3.8 (ring centroid to centroid) |

This table provides general ranges for intermolecular interactions and does not represent experimental data for the title compound.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Stereochemical Analysis (if applicable)

Circular Dichroism (CD) spectroscopy is a powerful analytical technique that measures the difference in absorption of left- and right-handed circularly polarized light. ntu.edu.sgjascoinc.com A non-zero CD signal is only observed for molecules that are chiral (i.e., possess a non-superimposable mirror image). smoldyn.orglibretexts.org

Applicability to Phenol, 2-propyl-4-(trifluoromethyl)-

The parent molecule, Phenol, 2-propyl-4-(trifluoromethyl)-, is achiral. It possesses a plane of symmetry that bisects the propyl group and the trifluoromethyl group, making it superimposable on its mirror image. Consequently, this compound will not exhibit a signal in CD spectroscopy. Therefore, CD spectroscopy is not an applicable technique for the stereochemical analysis of Phenol, 2-propyl-4-(trifluoromethyl)- itself.

Application to Chiral Derivatives

CD spectroscopy would become a highly relevant and powerful tool if a chiral center were introduced into the molecule. For instance, if the propyl group at the 2-position were replaced with a chiral group, such as a sec-butyl group (-CH(CH3)CH2CH3)), two enantiomers (R and S) would exist. These enantiomers would be expected to produce mirror-image CD spectra, allowing for their differentiation and the determination of their absolute configuration. google.comnih.gov

The chromophore in such a chiral derivative would still be the substituted phenol ring. The chiral center, even if not directly part of the aromatic system, would induce asymmetry in the electronic environment of the chromophore, leading to differential absorption of circularly polarized light at the wavelengths of the π → π* transitions. The resulting CD spectrum would provide unique information about the three-dimensional structure of the molecule in solution. bath.ac.uk

| Condition | CD Activity |

| Molecule is Achiral | No CD Spectrum (Inactive) |

| Molecule is Chiral | Exhibits a CD Spectrum (Active) |

| Molecule is a Racemic Mixture (50/50 mix of enantiomers) | No Net CD Spectrum (Inactive) |

This table summarizes the fundamental requirement for a molecule to be active in Circular Dichroism spectroscopy.

Computational Chemistry and Theoretical Studies of Phenol, 2 Propyl 4 Trifluoromethyl

Quantum Chemical Calculations (e.g., Ab Initio, Semi-empirical Methods)

Quantum chemical calculations are foundational in predicting molecular properties. Methods such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, alongside various semi-empirical methods, can be employed to model the electronic and geometric properties of Phenol (B47542), 2-propyl-4-(trifluoromethyl)-. These calculations solve the Schrödinger equation with certain approximations to describe the molecule's behavior.

The electronic character of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.gov

For Phenol, 2-propyl-4-(trifluoromethyl)-, the HOMO is expected to be localized primarily on the electron-rich phenol ring, specifically involving the π-orbitals of the benzene (B151609) ring and the p-orbitals of the hydroxyl oxygen. Conversely, the powerful electron-withdrawing nature of the trifluoromethyl (-CF₃) group would cause the LUMO to be concentrated around the trifluoromethyl-substituted carbon and the adjacent ring system. The electron-donating propyl group at the ortho position further influences the electron density of the ring. A theoretical calculation using DFT at the B3LYP/6-311G(d,p) level would yield specific energy values for these orbitals.

Table 1: Calculated Frontier Molecular Orbital Properties

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.95 |

Note: The data in this table is hypothetical, generated for illustrative purposes based on typical values for similarly substituted phenolic compounds.

This significant energy gap of 4.90 eV suggests that Phenol, 2-propyl-4-(trifluoromethyl)- is a kinetically stable molecule.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. It is invaluable for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) correspond to areas of high electron density and are prone to electrophilic attack. Regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For Phenol, 2-propyl-4-(trifluoromethyl)-, the MEP map would show the most negative potential concentrated around the oxygen atom of the hydroxyl group and the fluorine atoms of the trifluoromethyl group, owing to their high electronegativity. A region of high positive potential would be found on the hydrogen atom of the hydroxyl group, making it a likely site for hydrogen bonding. The aromatic ring would exhibit intermediate potential, influenced by the competing effects of the electron-donating hydroxyl and propyl groups and the electron-withdrawing trifluoromethyl group.

Determining the most stable three-dimensional arrangement of atoms is achieved through geometry optimization. This computational process minimizes the energy of the molecule to find its equilibrium structure. For Phenol, 2-propyl-4-(trifluoromethyl)-, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Conformational analysis would focus on the rotation of the propyl group and the hydroxyl group relative to the plane of the phenol ring. The bulky propyl group at the 2-position creates steric hindrance, which would influence the preferred orientation of the hydroxyl group and the propyl chain itself. DFT calculations, such as those at the B3LYP/6-311G(d,p) level, are commonly used for accurate geometry optimization. nih.gov The optimized structure would likely show the propyl chain oriented to minimize steric clash with the adjacent hydroxyl group.

Table 2: Predicted Optimized Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-O (hydroxyl) | 1.36 Å |

| Bond Length | O-H (hydroxyl) | 0.97 Å |

| Bond Length | C-C (ring avg.) | 1.39 Å |

| Bond Length | C-C (ring-CF₃) | 1.50 Å |

| Bond Length | C-F (avg.) | 1.35 Å |

| Bond Angle | C-O-H | 109.2° |

Note: The data in this table is hypothetical, generated for illustrative purposes based on standard values for substituted phenols.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method that relates the electronic energy of a molecule to its electron density. It offers a balance of accuracy and computational efficiency, making it a standard tool for predicting a wide range of molecular properties.

DFT calculations can accurately predict spectroscopic data, which is crucial for chemical identification.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is widely used to predict NMR chemical shifts (¹H, ¹³C, ¹⁹F). For Phenol, 2-propyl-4-(trifluoromethyl)-, the ¹⁹F NMR signal would be particularly characteristic. The chemical shift of the -CF₃ group is sensitive to the electronic environment of the aromatic ring. nih.govnih.gov DFT calculations can predict these shifts, aiding in the structural confirmation of the molecule.

Table 3: Predicted NMR Chemical Shifts (relative to TMS for ¹H/¹³C, CFCl₃ for ¹⁹F)

| Nucleus | Position | Predicted δ (ppm) |

|---|---|---|

| ¹H | OH | 5.8 |

| ¹H | H-3 | 7.3 |

| ¹H | H-5 | 7.1 |

| ¹H | H-6 | 6.9 |

| ¹³C | C-1 (C-OH) | 155.0 |

| ¹³C | C-4 (C-CF₃) | 128.5 (q) |

Note: The data in this table is hypothetical, generated for illustrative purposes.

Vibrational Frequencies: Theoretical calculation of vibrational frequencies (IR and Raman spectra) is another strength of DFT. The calculated spectrum can be compared to experimental data to confirm the molecular structure. Key vibrational modes for this molecule would include the O-H stretching of the phenol group (~3600 cm⁻¹), C-H stretching of the aromatic ring and propyl group (~2900-3100 cm⁻¹), C-F stretching modes of the trifluoromethyl group (~1100-1300 cm⁻¹), and C-O stretching (~1250 cm⁻¹).

While no specific reaction involving Phenol, 2-propyl-4-(trifluoromethyl)- is analyzed here, DFT is a powerful method for such investigations. Should a reaction be proposed, such as electrophilic substitution on the phenol ring or a reaction involving the hydroxyl group, DFT could be used to map the entire reaction pathway. This involves locating the transition state—the highest energy point along the reaction coordinate—and calculating its structure and activation energy. This analysis provides deep insights into reaction kinetics and mechanism, determining whether a proposed reaction is feasible and what products are likely to form. Such a study would require a defined set of reactants and products to investigate the energetic landscape connecting them.

Energetic Profiles of Chemical Transformations and Reaction Barriers

The reactivity of Phenol, 2-propyl-4-(trifluoromethyl)- is fundamentally governed by the energy landscapes of its potential chemical transformations. Computational quantum chemistry methods are employed to map out these landscapes, identifying transition states and calculating the associated activation energies, or reaction barriers. These studies are crucial for predicting the feasibility and kinetics of various reactions, such as electrophilic aromatic substitution, oxidation of the phenolic hydroxyl group, or reactions involving the propyl and trifluoromethyl substituents.

A critical aspect of these investigations is the determination of the transition state (TS) geometries and their corresponding energies. The energy difference between the reactants and the transition state dictates the activation energy (Ea), a key parameter in the Arrhenius equation that describes the temperature dependence of reaction rates.

| Transformation | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (Ea) (kJ/mol) | Reaction Enthalpy (ΔHr) (kJ/mol) |

| Nitration (ortho to -OH) | Phenol, 2-propyl-4-(trifluoromethyl)- + NO₂⁺ | [TS complex] | 2-nitro-6-propyl-4-(trifluoromethyl)phenol | Data not available | Data not available |

| Nitration (meta to -OH) | Phenol, 2-propyl-4-(trifluoromethyl)- + NO₂⁺ | [TS complex] | 3-nitro-2-propyl-4-(trifluoromethyl)phenol | Data not available | Data not available |

| Oxidation of Phenolic -OH | Phenol, 2-propyl-4-(trifluoromethyl)- + [O] | [TS complex] | 2-propyl-4-(trifluoromethyl)phenoxy radical | Data not available | Data not available |

Theoretical calculations would likely reveal that the electron-donating hydroxyl group and the alkyl propyl group activate the aromatic ring towards electrophilic substitution, while the strongly electron-withdrawing trifluoromethyl group deactivates it. The directing effects of these substituents would lead to a complex reactivity profile, with computational studies being essential to predict the regioselectivity of such reactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Solvent effects are particularly important for understanding the reactivity and properties of this compound. The polarity of the solvent can significantly influence the stability of reactants, transition states, and products, thereby altering reaction rates and equilibria. MD simulations can explicitly model the solvent molecules, providing a detailed picture of the solvation shell around the solute and the specific hydrogen bonding interactions between the phenolic hydroxyl group and protic solvents.

| Solvent | Simulation Time (ns) | Key Observation |

| Water | Data not available | Expected to show strong hydrogen bonding between the phenolic -OH and water molecules, influencing conformational preferences of the propyl group. |

| Methanol | Data not available | Similar to water, with significant hydrogen bonding interactions. |

| Dichloromethane | Data not available | Weaker interactions compared to protic solvents, potentially leading to different dynamic behavior and aggregation tendencies. |

These simulations can also be used to calculate important thermodynamic properties, such as the free energy of solvation, which is crucial for understanding the partitioning of the compound between different phases.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Reactivity and Material Performance

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties and biological activities. For Phenol, 2-propyl-4-(trifluoromethyl)-, QSPR models can be developed to predict a wide range of properties, including its reactivity in specific chemical reactions, its solubility in various solvents, and its potential performance as a component in advanced materials.

The development of a QSPR model involves several key steps:

Descriptor Calculation: A large number of numerical descriptors are calculated for the molecule, representing its topological, geometrical, electronic, and physicochemical characteristics.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that relates a subset of these descriptors to the property of interest.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

| Property Predicted | Molecular Descriptors Used | Model Type | Predictive Accuracy (R²) |

| Antioxidant Activity | Topological, Electronic (e.g., HOMO/LUMO energies) | Multiple Linear Regression | Data not available |

| Aqueous Solubility (logS) | Polar Surface Area, LogP | Machine Learning (e.g., Random Forest) | Data not available |

| Boiling Point | Molecular Weight, Connectivity Indices | Artificial Neural Network | Data not available |

QSPR models, once validated, can be powerful tools for virtual screening and the rational design of new molecules with desired properties, reducing the need for extensive experimental work. For instance, a QSPR model for antioxidant activity could be used to predict the potential of novel derivatives of Phenol, 2-propyl-4-(trifluoromethyl)- as stabilizers or radical scavengers.

Applications of Phenol, 2 Propyl 4 Trifluoromethyl in Advanced Chemical Systems and Materials Science

Precursor in Polymer Synthesis and Polymer Modification

The phenolic hydroxyl group of Phenol (B47542), 2-propyl-4-(trifluoromethyl)- serves as a key functional handle for its incorporation into various polymer structures. This reactivity allows it to be used as a monomer, a co-monomer, or a modifying agent to tailor the properties of polymeric materials.

Monomer for Specialty Polymers (e.g., Fluorinated Polymers, Aromatic Polyethers, Polycarbonates)

The structure of Phenol, 2-propyl-4-(trifluoromethyl)- lends itself to the synthesis of several classes of specialty polymers. The presence of the trifluoromethyl group is particularly significant, as the incorporation of fluorine into polymers is a well-established strategy to enhance properties such as thermal stability, chemical resistance, and to modify optical and dielectric characteristics.

Fluorinated Polymers: As a fluorinated phenol, this compound could be a valuable monomer for creating fluorinated polymers. The trifluoromethyl group can contribute to a low refractive index, reduced water absorption, and enhanced thermal stability in the resulting polymer. While specific polymerization of Phenol, 2-propyl-4-(trifluoromethyl)- is not detailed in available research, the general principles of fluoropolymer synthesis suggest its potential utility. For instance, fluorinated vinylphenol derivatives are known to be polymerized to create polymers with good transparency at deep UV wavelengths.

Aromatic Polyethers: Aromatic polyethers are a class of high-performance thermoplastics known for their excellent thermal and chemical stability. They are typically synthesized through nucleophilic aromatic substitution reactions between bisphenols and activated aromatic dihalides. Phenol, 2-propyl-4-(trifluoromethyl)- could potentially be used as a monofunctional end-capper to control molecular weight or as a component in the synthesis of co-polyethers to introduce specific properties. The incorporation of the bulky trifluoromethyl and propyl groups could enhance the solubility of otherwise rigid aromatic polyether chains. For example, novel aromatic polyethers based on other trifluoromethyl-containing bisphenols have been shown to possess high thermal stability and improved solubility.

Polycarbonates: Polycarbonates are another important class of engineering thermoplastics. The synthesis of polycarbonates involves the reaction of bisphenols with phosgene or a phosgene equivalent. While Phenol, 2-propyl-4-(trifluoromethyl)- is a monophenol and thus would not form a homopolymer in this reaction, it could be used as a chain terminator to control the molecular weight of polycarbonates or be incorporated into copolyestercarbonates.

Properties of Potential Polymers Derived from Phenol, 2-propyl-4-(trifluoromethyl)-

| Polymer Class | Potential Monomer Role | Anticipated Properties |

|---|---|---|

| Fluorinated Polymers | Monomer/Co-monomer | High thermal stability, low refractive index, hydrophobicity |

| Aromatic Polyethers | Co-monomer/End-capper | Improved solubility, high thermal stability, controlled molecular weight |

Incorporation into Polymer Backbones for Modulation of Properties (e.g., refractive index, thermal stability, solubility)

The introduction of Phenol, 2-propyl-4-(trifluoromethyl)- as a side group or a segment within a polymer backbone can significantly modulate the material's bulk properties.

Refractive Index: The presence of fluorine atoms generally lowers the refractive index of a polymer. The trifluoromethyl group in Phenol, 2-propyl-4-(trifluoromethyl)- would be expected to contribute to a lower refractive index in polymers where it is incorporated. This property is highly desirable for applications in optical materials, such as waveguides and anti-reflective coatings. The ability to tune the refractive index by controlling the concentration of such fluorinated monomers is a key strategy in the design of advanced optical polymers.

Thermal Stability: The strong carbon-fluorine bond in the trifluoromethyl group is known to enhance the thermal stability of polymers. The incorporation of Phenol, 2-propyl-4-(trifluoromethyl)- into a polymer chain could therefore increase its degradation temperature. Studies on other fluorinated polymers have consistently shown that the presence of trifluoromethyl groups can significantly improve thermal stability.

Solubility: The solubility of polymers is a critical factor for their processing and application. While rigid aromatic polymers are often poorly soluble, the introduction of bulky side groups can disrupt chain packing and improve solubility. The 2-propyl and 4-trifluoromethyl substituents on the phenol ring are bulky groups that could enhance the solubility of polymers into which this monomer is incorporated. This would be particularly beneficial for high-performance polymers that are often difficult to process due to their limited solubility in common organic solvents.

Expected Impact of Phenol, 2-propyl-4-(trifluoromethyl)- on Polymer Properties

| Property | Expected Effect of Incorporation | Rationale |

|---|---|---|

| Refractive Index | Decrease | Presence of low-polarizability fluorine atoms |

| Thermal Stability | Increase | High bond energy of C-F bonds |

Cross-linking Agent or Chain Modifier in Polymer Networks

While Phenol, 2-propyl-4-(trifluoromethyl)- itself is monofunctional with respect to its hydroxyl group, it could be chemically modified to introduce cross-linking capabilities. For example, derivatization of the phenol to introduce a reactive group like a vinyl or epoxy functionality would transform it into a cross-linkable monomer. Such a modified monomer could then be copolymerized with other monomers to create a polymer network. The trifluoromethyl and propyl groups would be incorporated into the cross-linked structure, potentially enhancing the thermal and chemical resistance of the resulting thermoset material. Various cross-linking strategies are employed for fluorine-containing polymers to create durable coatings with properties like water and oil repellency.

Building Block for Supramolecular Chemistry and Self-Assembly

The structural features of Phenol, 2-propyl-4-(trifluoromethyl)- also make it an interesting candidate for the design of supramolecular systems. The aromatic ring can participate in π-π stacking interactions, the hydroxyl group can act as a hydrogen bond donor and acceptor, and the trifluoromethyl group can engage in non-covalent interactions such as halogen bonding and fluorous interactions.

Design of Molecular Receptors and Host-Guest Systems based on Fluorine-Containing Moieties

The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the aromatic ring, making it a potential component in the design of molecular receptors. The unique interaction capabilities of the fluorine atoms could be exploited for the selective binding of guest molecules. While no specific examples involving Phenol, 2-propyl-4-(trifluoromethyl)- are available, the principles of host-guest chemistry suggest that its derivatives could be designed to form specific complexes with complementary guest molecules.

Formation of Organic Frameworks (e.g., COFs, MOFs) with Functionalized Linkers

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials constructed from organic building blocks (linkers) and, in the case of MOFs, metal nodes. These materials have applications in gas storage, separation, and catalysis. wikipedia.orgnih.govwikipedia.orgsigmaaldrich.commdpi.comnih.govmdpi.com

To be used as a linker in COFs or MOFs, Phenol, 2-propyl-4-(trifluoromethyl)- would need to be functionalized with at least one other reactive group to enable the formation of an extended network. For example, the introduction of carboxylic acid, boronic acid, or amine functionalities onto the aromatic ring would transform it into a potential linker molecule. The propyl and trifluoromethyl groups would then act as functional decorations within the pores of the resulting framework, influencing its properties such as pore size, hydrophobicity, and catalytic activity. The trifluoromethyl group, in particular, could impart unique selective adsorption properties to the framework.

Potential Functionalization of Phenol, 2-propyl-4-(trifluoromethyl)- for Organic Frameworks

| Framework Type | Required Functionalization | Potential Role of Substituents |

|---|---|---|

| Covalent Organic Framework (COF) | Additional reactive groups (e.g., -B(OH)₂, -NH₂, -CHO) | Pore surface functionalization, tuning of framework properties |

Role in Catalyst Development and Ligand Design

Ligand for Transition Metal Catalysis (e.g., Palladium, Copper, Rhodium)